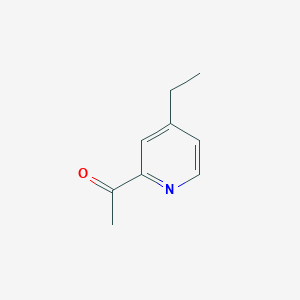
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopentyl group, a difluorophenyl group, a thiazolyl group, and a pyrrolidine carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.
Introduction of the Difluorophenyl Group: This step involves the coupling of the thiazole intermediate with a difluorophenyl halide using a palladium-catalyzed cross-coupling reaction.
Formation of the Pyrrolidine Ring: This can be done through a cyclization reaction involving an appropriate amine and a diketone.
Final Coupling: The final step involves coupling the cyclopentyl group with the pyrrolidine-thiazole intermediate under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like amines and alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several potential scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-N-(4-(3,4-dichlorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- 1-Cyclopentyl-N-(4-(3,4-dimethylphenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the difluorophenyl group, which can impart specific electronic and steric properties to the compound. This can influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C20H21F2N3O2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-cyclopentyl-N-[4-(3,4-difluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21F2N3O2S/c1-11-18(12-6-7-15(21)16(22)8-12)23-20(28-11)24-19(27)13-9-17(26)25(10-13)14-4-2-3-5-14/h6-8,13-14H,2-5,9-10H2,1H3,(H,23,24,27) |
InChI Key |
VJRGCLUHKGEUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3CCCC3)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
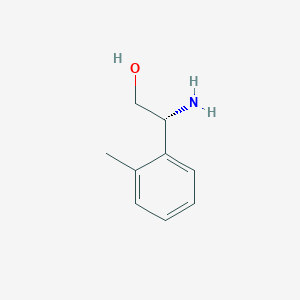
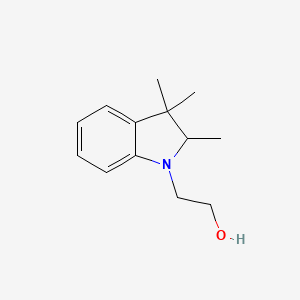
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)

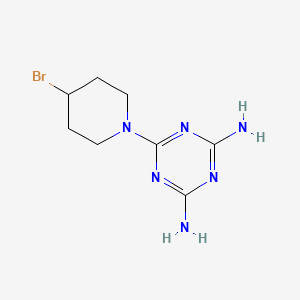
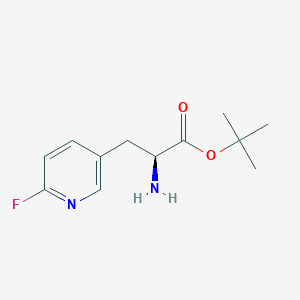

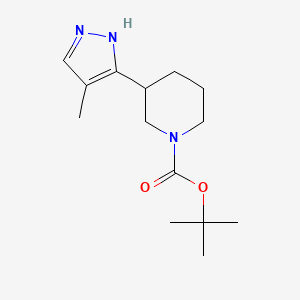
![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
